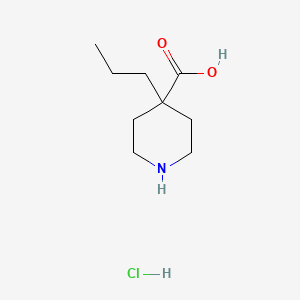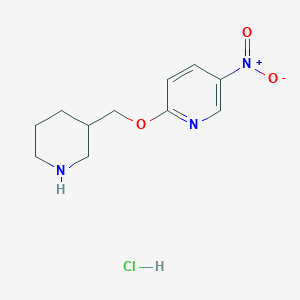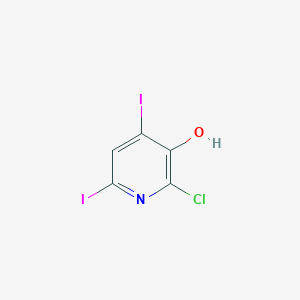
4-Propyl-4-piperidinecarboxylic acid hydrochloride
Descripción general
Descripción
4-Propyl-4-piperidinecarboxylic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of piperidine derivatives, including 4-Propyl-4-piperidinecarboxylic acid hydrochloride, involves intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A key step in the synthesis of related compounds is the one-pot azide reductive cyclization of aldehyde .Molecular Structure Analysis
The molecular structure of 4-Propyl-4-piperidinecarboxylic acid hydrochloride can be analyzed using various techniques such as X-ray diffraction, NMR, FTIR, and DFT methods . The structure is characterized by the presence of a piperidine ring, a propyl group, and a carboxylic acid group .Chemical Reactions Analysis
Piperidine derivatives, including 4-Propyl-4-piperidinecarboxylic acid hydrochloride, can undergo a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that 4-Propyl-4-piperidinecarboxylic acid hydrochloride can undergo would depend on the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Propyl-4-piperidinecarboxylic acid hydrochloride can be determined using various analytical techniques. The compound has a molecular weight of 223.7 . Other properties such as solubility, melting point, boiling point, and spectral data can be obtained from specialized databases and experimental measurements .Aplicaciones Científicas De Investigación
Molecular Structure Analysis
Research on the structure of 4-carboxypiperidinium chloride, which is closely related to 4-Propyl-4-piperidinecarboxylic acid hydrochloride, demonstrates its molecular and crystal structure through single crystal X-ray diffraction. The compound crystallizes in an orthorhombic space group, with the piperidine ring adopting a chair conformation. This analysis is crucial for understanding the compound's interaction in various chemical and biochemical contexts (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Zwitterionic Form and Hydrogen Bonding
Another study focuses on the zwitterionic form of 4-piperidinecarboxylic acid, highlighting its crystal structure and the extensive hydrogen bonding that contributes to its three-dimensional assembly. This property is essential for applications in crystal engineering and drug design, where hydrogen bonding plays a crucial role (Delgado, Mora, & Bahsas, 2001).
Synthesis of Psychotherapeutic Drug Intermediates
The compound has been utilized in the synthesis of psychotherapeutic drugs. For example, its reaction with acetic anhydride and subsequent steps led to the production of an intermediate for risperidone, a widely used antipsychotic medication. This synthesis pathway highlights its importance in pharmaceutical manufacturing (Ji Ya-fei, 2011).
Anticancer Agent Development
Another fascinating application is in the development of anticancer agents. A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, demonstrating the potential of derivatives of 4-Propyl-4-piperidinecarboxylic acid hydrochloride in cancer therapy. Some synthesized compounds showed promising anticancer activity, suggesting further in vivo studies for therapeutic use (Rehman et al., 2018).
Cytotoxic and Anticancer Properties
A novel class of compounds derived from 4-Propyl-4-piperidinecarboxylic acid hydrochloride showed significant cytotoxicity toward various cancer cell lines, indicating its utility in developing new anticancer drugs. The study's findings suggest that modifications to the piperidine structure can enhance cytotoxic effects, offering a pathway for new cancer treatments (Dimmock, Vashishtha, Quail, et al., 1998).
Direcciones Futuras
The future directions for research on 4-Propyl-4-piperidinecarboxylic acid hydrochloride could involve exploring its potential applications in the pharmaceutical industry, given the importance of piperidine derivatives in drug design . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
4-propylpiperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-3-9(8(11)12)4-6-10-7-5-9;/h10H,2-7H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEZABWTIXYXCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCNCC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propyl-4-piperidinecarboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-(3,5-Dimethyl-4-isoxazolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1454318.png)




![Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1454324.png)
